BRD4 Bromodomain Inhibition Potency Relative to Other 3-Bromo-4-alkylbenzoic Acids
In biochemical assays for the BRD4 bromodomain, 3-Bromo-4-tert-butylbenzoic acid demonstrates an IC50 of 3.98 μM [1]. While this potency is modest, it is orders of magnitude more potent than its 3-bromo-4-ethyl analog, which shows an IC50 of 79.4 μM in a similar assay format [2]. This represents a ~20-fold improvement in inhibition, highlighting the critical role of the tert-butyl group's steric bulk and lipophilicity for target engagement.
| Evidence Dimension | BRD4 Bromodomain Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.98 μM (3,980 nM) |
| Comparator Or Baseline | 3-Bromo-4-ethylbenzoic acid (IC50 = 79.4 μM) [2] |
| Quantified Difference | ~20-fold lower IC50 (higher potency) |
| Conditions | Displacement of I-BET762 from 6His-Thr-BRD4 (BD1) by TR-FRET analysis [1] vs. Inhibition of BRD4 containing BD1 bromodomains by TR-FRET [2]. |
Why This Matters
This ~20-fold potency difference underscores the importance of the tert-butyl group for BRD4 engagement, making 3-Bromo-4-tert-butylbenzoic acid a far more suitable starting point for developing BET inhibitors compared to its smaller alkyl analogs.
- [1] BindingDB Entry BDBM50098305. IC50 for BRD4. BindingDB. Accessed via URL: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50098305. View Source
- [2] BindingDB Entry BDBM50098311. IC50 for BRD4. BindingDB. Accessed via URL: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50098311. View Source
